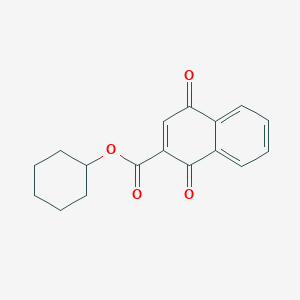![molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4](/img/structure/B12557578.png)
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenil[(2R,3S)-3-feniloxiranil]metanona es un compuesto químico caracterizado por la presencia de un grupo metanona unido a un anillo fenilo y un grupo 3-feniloxiranil. Este compuesto es notable por su estereoquímica, con la configuración (2R,3S) que indica la disposición espacial específica de sus átomos. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenil[(2R,3S)-3-feniloxiranil]metanona típicamente implica la reacción de derivados de la chalcona con agentes oxidantes para formar el anillo oxirano. Un método común incluye el uso de ácido m-cloroperbenzoico (m-CPBA) como agente oxidante bajo condiciones controladas de temperatura . La reacción se lleva a cabo en un solvente inerte como el diclorometano para asegurar la estabilidad de los productos intermedios.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener un control preciso sobre las condiciones de reacción. El uso de reactivos y solventes de alta pureza es crucial para minimizar las impurezas y asegurar la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Fenil[(2R,3S)-3-feniloxiranil]metanona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxirano en dioles.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo oxirano, lo que lleva a la formación de diferentes productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen m-CPBA y peróxido de hidrógeno.
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se utilizan en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación típicamente produce cetonas o ácidos carboxílicos, mientras que la reducción da como resultado dioles. Las reacciones de sustitución producen una variedad de derivados sustituidos de fenilmetanona.
Aplicaciones Científicas De Investigación
Fenil[(2R,3S)-3-feniloxiranil]metanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual Fenil[(2R,3S)-3-feniloxiranil]metanona ejerce sus efectos implica interacciones con varios objetivos moleculares. El anillo oxirano es altamente reactivo, lo que le permite formar enlaces covalentes con sitios nucleofílicos en biomoléculas. Esta reactividad se explota tanto en química sintética como en estudios biológicos para modificar las moléculas diana y estudiar sus funciones .
Comparación Con Compuestos Similares
Compuestos similares
(3-metilfenil)fenilmetanona: Similar en estructura pero con un grupo metilo en el anillo fenilo.
(3-Fluorofenil)[(2R,3S)-2-(hidroximetil)-3-fenil-1-(2-piridinilmetil)-1,6-diazaspiro[3.3]hept-6-il]metanona: Contiene grupos funcionales adicionales y una estructura más compleja.
Etil (2R,3S)-2-amino-3-hidroxi-3-[4-(metilsulfonil)fenil]propanoato: Presenta un grupo amino e hidroxi, lo que lo hace más hidrofílico.
Singularidad
Fenil[(2R,3S)-3-feniloxiranil]metanona es única debido a su estereoquímica específica y la presencia de un anillo tanto metanona como oxirano. Esta combinación de características lo hace particularmente útil en la síntesis estereoselectiva y como intermedio reactivo en diversas reacciones químicas.
Propiedades
Número CAS |
192047-38-4 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1 |
Clave InChI |
UQGMJZQVDNZRKT-CABCVRRESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



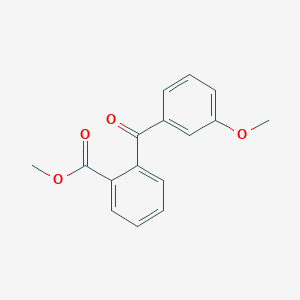
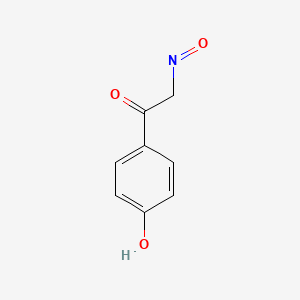
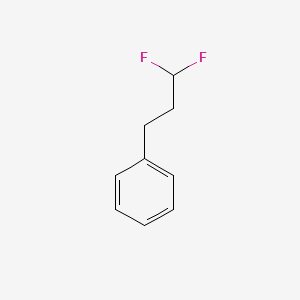
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

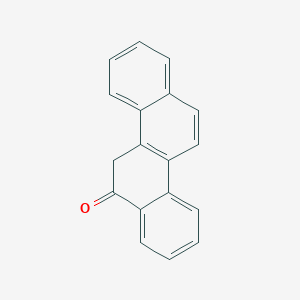
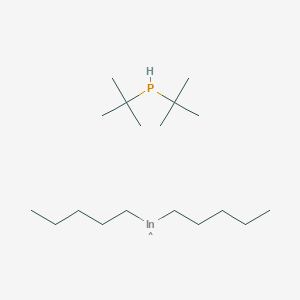

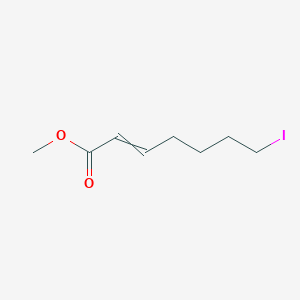
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
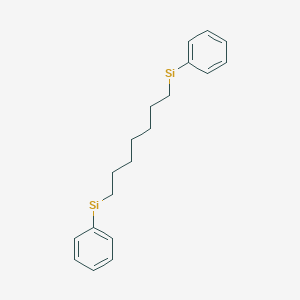
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
